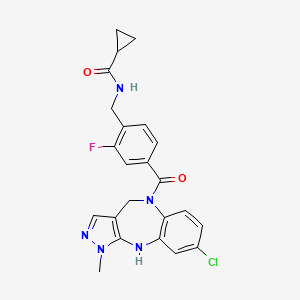

N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide

概要

説明

VA-111913は、Vantia Ltd.が開発した低分子薬です。バソプレシンV1a受容体拮抗薬として知られています。 この化合物は、子宮の収縮異常による激しい月経痛を特徴とする月経困難症の治療における可能性について、主に研究されています .

準備方法

合成経路および反応条件

VA-111913の合成は、市販の出発物質から始まり、複数のステップを伴います。重要なステップには、コア構造の形成、続いて生物学的活性に必要な官能基の導入が含まれます。合成経路と反応条件に関する具体的な詳細は、専売特許であり、公表されていません。

工業生産方法

VA-111913の工業生産には、高収率と高純度を確保するために、合成経路の最適化が関与する可能性があります。これには、反応条件、精製プロセス、および規制基準を満たすための品質管理措置の拡大が含まれます。正確な工業方法は、Vantia Ltd.の専売特許です。

化学反応の分析

反応の種類

VA-111913は、次のようなさまざまな化学反応を起こします。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: ある官能基を別の官能基で置き換える。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。条件は、実行される特定の反応によって異なります。

主な生成物

これらの反応から生成される主な生成物は、修飾される特定の官能基によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される可能性があり、置換反応によりハロゲン化物やアミンなどの新しい官能基が導入される可能性があります。

科学研究アプリケーション

化学: 受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響について調査されています。

医学: 子宮の収縮を正常化することで月経困難症を治療する可能性について、主に研究されています.

産業: バソプレシン受容体を標的とする新しい治療薬の開発における潜在的な用途。

科学的研究の応用

Chemistry: Used as a model compound to study receptor-ligand interactions.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Primarily researched for its potential to treat dysmenorrhea by normalizing uterine contractions.

Industry: Potential applications in the development of new therapeutic agents targeting vasopressin receptors.

作用機序

VA-111913は、バソプレシンV1a受容体を拮抗することによって効果を発揮します。この受容体は、平滑筋収縮の調節に関与しています。この受容体を遮断することにより、VA-111913は月経痛の原因となる子宮の異常な収縮を防ぎます。 関与する分子標的と経路には、平滑筋細胞におけるバソプレシン誘発シグナル伝達カスケードの阻害が含まれます .

類似化合物との比較

類似化合物

コニバプタン: 低ナトリウム血症の治療に使用される別のバソプレシン受容体拮抗薬。

トルバプタン: 多発性嚢胞腎の治療に使用されるバソプレシンV2受容体拮抗薬。

独自性

VA-111913は、バソプレシンV1a受容体を特異的に標的とするという点でユニークであり、月経困難症などの病状に特に効果的です。 他のバソプレシン受容体拮抗薬とは異なり、VA-111913は、有意な副作用なしに子宮の収縮を正常化する上で有望な結果を示しています .

生物活性

N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide (referred to as VA-111913) is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article aims to explore the biological activity of VA-111913, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

VA-111913 is characterized by a complex molecular structure that includes a benzodiazepine core and a cyclopropanecarboxamide moiety. The presence of chlorine and fluorine atoms in its structure may influence its biological activity and pharmacokinetics.

Pharmacological Profile

The biological activity of VA-111913 can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds related to benzodiazepines exhibit significant anticancer properties. In a study assessing various derivatives, it was found that certain benzodiazepine derivatives demonstrated potent cytotoxicity against cancer cell lines such as Hep3B. Specifically, compounds similar to VA-111913 showed IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| VA-111913 | Hep3B | 8.07 | Cell cycle arrest at G2-M phase |

| Doxorubicin | Hep3B | 7.4 | DNA intercalation |

2. Anti-inflammatory Activity

Benzodiazepine derivatives have also been reported to possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, contributing to their therapeutic potential in inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of VA-111913 has been evaluated using various in vitro assays. Compounds with similar structures have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related cellular damage .

The mechanisms underlying the biological activities of VA-111913 are multifaceted:

- Cell Cycle Modulation : The compound induces cell cycle arrest in the G2-M phase, thereby inhibiting cancer cell proliferation.

- Cytokine Regulation : It may downregulate inflammatory cytokines through modulation of signaling pathways involved in inflammation.

- Free Radical Scavenging : The presence of specific functional groups enhances its ability to neutralize reactive oxygen species (ROS).

Case Studies

Several studies have highlighted the efficacy of VA-111913 and related compounds:

- Anticancer Efficacy : A study demonstrated that VA-111913 significantly reduced α-fetoprotein levels in Hep3B cells, indicating its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, compounds similar to VA-111913 were shown to reduce edema and inflammatory markers significantly .

特性

CAS番号 |

877856-17-2 |

|---|---|

分子式 |

C23H21ClFN5O2 |

分子量 |

453.9 g/mol |

IUPAC名 |

N-[[4-(8-chloro-1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)-2-fluorophenyl]methyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C23H21ClFN5O2/c1-29-21-16(11-27-29)12-30(20-7-6-17(24)9-19(20)28-21)23(32)14-4-5-15(18(25)8-14)10-26-22(31)13-2-3-13/h4-9,11,13,28H,2-3,10,12H2,1H3,(H,26,31) |

InChIキー |

VOEZSPDOPDPGSY-UHFFFAOYSA-N |

SMILES |

CN1C2=C(CN(C3=C(N2)C=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)CNC(=O)C5CC5)F)C=N1 |

正規SMILES |

CN1C2=C(CN(C3=C(N2)C=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)CNC(=O)C5CC5)F)C=N1 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

VA-111913; VA111913; VA 111913 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。